molecular formula C13H11NO2 B8770511 2-Methoxy-5-(pyridin-3-yl)benzaldehyde

2-Methoxy-5-(pyridin-3-yl)benzaldehyde

Cat. No. B8770511
M. Wt: 213.23 g/mol
InChI Key: HMZWDPWMRPUPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273747B2

Procedure details

N1 is prepared according to a method similar to Method A. Commercially available 3-formyl-4-methoxyphenylboronic acid (1.66 g, 9.22 mmol) is dissolved in 56 mL toluene and 14 mL ethanol. 3-Bromopyridine (0.98 mL, 10.2 mmol) is added followed by cesium carbonate (3.0 g, 9.21 mmol). Nitrogen is bubbled through the mixture for 10 minutes, then palladium tetrakistriphenylphosphine (0.53 g, 0.46 mmol) is added and nitrogen bubbling is resumed for another ten minutes. The mixture is heated to reflux for 5 hours. The mixture is allowed to cool and is filtered through Celite. The Celite pad is washed with ethyl acetate and methylene chloride. The filtrate is pumped dry and the residue is chromatographed on silica gel using a gradient elution of methanol/methylene chloride. 2-Methoxy-5-pyridin-3-yl-benzaldehyde (N1) is obtained (0.635 g, 2.98 mmol; 32% yield).
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
0.98 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
3 g
Type
reactant
Reaction Step Three
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
0.53 g
Type
reactant
Reaction Step Four
Quantity
14 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5](B(O)O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10])=[O:2].Br[C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>C1(C)C=CC=CC=1.C(O)C>[CH3:10][O:9][C:8]1[CH:7]=[CH:6][C:5]([C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)=[CH:4][C:3]=1[CH:1]=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.66 g
Type
reactant
Smiles
C(=O)C=1C=C(C=CC1OC)B(O)O
Name
Quantity
56 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.98 mL
Type
reactant
Smiles
BrC=1C=NC=CC1
Step Three
Name
cesium carbonate
Quantity
3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
palladium tetrakistriphenylphosphine
Quantity
0.53 g
Type
reactant
Smiles
Step Five
Name
Quantity
14 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N1 is prepared
CUSTOM
Type
CUSTOM
Details
Nitrogen is bubbled through the mixture for 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
nitrogen bubbling is resumed for another ten minutes
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
is filtered through Celite
WASH
Type
WASH
Details
The Celite pad is washed with ethyl acetate and methylene chloride
CUSTOM
Type
CUSTOM
Details
The filtrate is pumped dry
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel using
WASH
Type
WASH
Details
a gradient elution of methanol/methylene chloride

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=O)C=C(C=C1)C=1C=NC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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